molecular formula C15H17N B14911335 N-cyclopentylnaphthalen-2-amine

N-cyclopentylnaphthalen-2-amine

Cat. No.: B14911335
M. Wt: 211.30 g/mol
InChI Key: JMYRSXHSLTZGBK-UHFFFAOYSA-N
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Description

N-cyclopentylnaphthalen-2-amine is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings This compound features a cyclopentyl group attached to the nitrogen atom of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentylnaphthalen-2-amine typically involves the reaction of 2-naphthylamine with cyclopentyl halides under basic conditions. A common method includes the use of cyclopentyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentylnaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

N-cyclopentylnaphthalen-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentylnaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

N-cyclopentylnaphthalen-2-amine can be compared with other similar compounds, such as:

    N-cyclohexylnaphthalen-2-amine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group. This compound may exhibit different biological activities and chemical reactivity.

    Naphthalene derivatives: Various naphthalene derivatives with different substituents can be compared based on their chemical properties and applications.

Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N-cyclopentylnaphthalen-2-amine

InChI

InChI=1S/C15H17N/c1-2-6-13-11-15(10-9-12(13)5-1)16-14-7-3-4-8-14/h1-2,5-6,9-11,14,16H,3-4,7-8H2

InChI Key

JMYRSXHSLTZGBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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